Cas no 1116097-04-1 (5-methoxy-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile)

5-Methoxy-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile is a boronic ester derivative commonly used as an intermediate in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. The compound features a benzonitrile core with a methoxy substituent and a tetramethyl dioxaborolane group, enhancing its stability and reactivity under mild conditions. Its sterically shielded boronate moiety improves handling and storage compared to free boronic acids, reducing protodeboronation risks. The electron-withdrawing nitrile group further modulates reactivity, making it valuable for constructing complex aryl frameworks in pharmaceuticals and materials science. This reagent is particularly useful for controlled functionalization in sensitive synthetic pathways.
5-methoxy-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile structure
1116097-04-1 structure
Product name:5-methoxy-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile
CAS No:1116097-04-1
MF:C14H18BNO3
MW:259.108623981476
CID:4572175
PubChem ID:58407382

5-methoxy-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile Chemical and Physical Properties

Names and Identifiers

    • 5-Methoxy-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile
    • Benzonitrile, 5-methoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-
    • 5-Methoxy-2-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzonitrile
    • XH0291
    • EN300-189483
    • G66555
    • Z1913038055
    • 5-methoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo-nitrile
    • RMJHQHSCNOVZLH-UHFFFAOYSA-N
    • CS-0177410
    • SCHEMBL12365318
    • 1116097-04-1
    • 5-methoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile
    • 5-methoxy-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile
    • Inchi: 1S/C14H18BNO3/c1-13(2)14(3,4)19-15(18-13)12-7-6-11(17-5)8-10(12)9-16/h6-8H,1-5H3
    • InChI Key: RMJHQHSCNOVZLH-UHFFFAOYSA-N
    • SMILES: C(#N)C1=CC(OC)=CC=C1B1OC(C)(C)C(C)(C)O1

Computed Properties

  • Exact Mass: 259.1379736g/mol
  • Monoisotopic Mass: 259.1379736g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 2
  • Complexity: 371
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 51.5Ų

5-methoxy-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Chemenu
CM554029-100mg
5-methoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile
1116097-04-1 95%+
100mg
$215 2022-09-04
Enamine
EN300-189483-0.5g
5-methoxy-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile
1116097-04-1 95%
0.5g
$613.0 2023-09-18
Enamine
EN300-189483-0.1g
5-methoxy-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile
1116097-04-1 95%
0.1g
$272.0 2023-09-18
Enamine
EN300-189483-5.0g
5-methoxy-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile
1116097-04-1 95%
5.0g
$2277.0 2023-07-08
Enamine
EN300-189483-2.5g
5-methoxy-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile
1116097-04-1 95%
2.5g
$1539.0 2023-09-18
Enamine
EN300-189483-5g
5-methoxy-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile
1116097-04-1 95%
5g
$2277.0 2023-09-18
Aaron
AR01BGTN-100mg
5-Methoxy-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile
1116097-04-1 95%
100mg
$101.00 2025-02-09
Aaron
AR01BGTN-250mg
5-Methoxy-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile
1116097-04-1 95%
250mg
$152.00 2025-02-09
Aaron
AR01BGTN-2.5g
5-methoxy-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile
1116097-04-1 95%
2.5g
$2142.00 2023-12-16
Aaron
AR01BGTN-10g
5-methoxy-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile
1116097-04-1 95%
10g
$4667.00 2023-12-16

Additional information on 5-methoxy-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile

Introduction to 5-methoxy-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile (CAS No. 1116097-04-1) and Its Applications in Modern Chemical Biology

5-methoxy-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile, identified by its CAS number 1116097-04-1, is a sophisticated organic compound that has garnered significant attention in the field of chemical biology due to its unique structural and functional properties. This boronic acid derivative features a benzonitrile core substituted with a methoxy group and a tetramethylborate moiety, making it a valuable intermediate in the synthesis of complex molecules, particularly in pharmaceutical and agrochemical research.

The compound’s structure is characterized by a highly stable boronic ester group, which is derived from tetramethyl-1,3,2-dioxaborolan-2-yl, a protective group commonly used in cross-coupling reactions. This feature enhances its utility in Suzuki-Miyaura coupling reactions, a cornerstone of modern organic synthesis that enables the formation of carbon-carbon bonds under mild conditions. The presence of the benzonitrile moiety further extends its applicability, as nitriles are versatile functional groups involved in various biological pathways and drug mechanisms.

Recent advancements in medicinal chemistry have highlighted the importance of boronic acid derivatives in drug discovery. The ability of 5-methoxy-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile to serve as a precursor for biaryl compounds has been leveraged in the development of novel therapeutic agents. For instance, studies have demonstrated its role in synthesizing kinase inhibitors, which are critical in treating cancers and inflammatory diseases. The methoxy group on the aromatic ring not only influences electronic properties but also enhances solubility and metabolic stability, key factors in drug design.

The compound’s reactivity makes it particularly useful in flow chemistry applications, where controlled reaction conditions are essential for high yields and scalability. Researchers have utilized 5-methoxy-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile to construct complex scaffolds rapidly and efficiently. This aligns with the growing trend toward green chemistry practices, where minimizing waste and optimizing reaction efficiency are paramount.

In the realm of agrochemicals, this derivative has been explored for its potential as a precursor to herbicides and fungicides. The benzonitrile group is known to interact with biological targets involved in plant growth regulation, making it a promising candidate for developing environmentally friendly crop protection agents. Furthermore, the stability of the boronic ester under various conditions ensures that it can be stored and handled without significant degradation.

One of the most compelling aspects of 5-methoxy-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile is its adaptability in multi-step syntheses. Its modular structure allows chemists to introduce additional functional groups or modify existing ones through selective reactions. This flexibility has been exploited in the synthesis of heterocyclic compounds, which are prevalent in many bioactive molecules. For example, researchers have incorporated this compound into libraries of substituted pyridines and pyrimidines using palladium-catalyzed cross-coupling strategies.

The pharmaceutical industry has also shown interest in this compound due to its potential as an intermediate for protease inhibitors. Proteases play a crucial role in numerous diseases, including Alzheimer’s disease and HIV/AIDS. By designing molecules that selectively inhibit these enzymes, scientists can develop treatments that modulate disease progression. The structural features of 5-methoxy-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile make it an ideal candidate for such applications.

Another area where this compound has found utility is in materials science. Boronic acid derivatives are known for their ability to form coordination complexes with metals and other Lewis acids. These complexes exhibit unique properties such as luminescence and catalytic activity, making them valuable in optoelectronic devices and catalytic systems. The synthesis of metal-boron complexes using 5-methoxy-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile has opened new avenues for developing advanced materials.

The growing body of research on 5-methoxy-2-(tetramethyl-1,3,2-dioxaborolan-2-yb)benzonitrile underscores its significance as a building block in synthetic chemistry. As methodologies for boron chemistry continue to evolve, so too will the applications of this versatile compound. Future studies may explore its role in photodynamic therapy or as a component in smart materials that respond to environmental stimuli.

In conclusion, 5-methoxy - 2 - (tetramethyl - 1 , 3 , 2 - dioxaborolan - 2 - yl ) benzonitrile ( CAS No . 1116097 - 04 - 1 ) represents a cornerstone of modern chemical biology with far-reaching implications across multiple disciplines. Its unique structural attributes combined with its reactivity make it indispensable for researchers striving to push the boundaries of synthetic organic chemistry and drug discovery.

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